N-[(E)-1-(4,5-DIBROMO-2-THIENYL)METHYLIDENE]-3-(3-NITRO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE
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Overview
Description
N-[(E)-1-(4,5-DIBROMO-2-THIENYL)METHYLIDENE]-3-(3-NITRO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of brominated thiophene, nitro-substituted pyrazole, and hydrazide functionalities, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(4,5-DIBROMO-2-THIENYL)METHYLIDENE]-3-(3-NITRO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE typically involves multi-step organic reactions. One common approach includes the following steps:
Bromination of Thiophene: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Formation of Hydrazide: The brominated thiophene is then reacted with hydrazine hydrate to form the corresponding hydrazide.
Condensation Reaction: The hydrazide is condensed with 3-nitro-1H-pyrazole-1-carbaldehyde under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1-(4,5-DIBROMO-2-THIENYL)METHYLIDENE]-3-(3-NITRO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the thiophene ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
N-[(E)-1-(4,5-DIBROMO-2-THIENYL)METHYLIDENE]-3-(3-NITRO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of N-[(E)-1-(4,5-DIBROMO-2-THIENYL)METHYLIDENE]-3-(3-NITRO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound’s brominated thiophene and nitro-pyrazole moieties are believed to play a crucial role in its bioactivity. These functional groups can interact with enzymes, receptors, and other biomolecules, leading to various biological effects such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- **N-[(E)-1-(4,5-DIBROMO-2-THIENYL)METHYLIDENE]-3-(3-NITRO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE
- **this compound
Uniqueness
Compared to similar compounds, this compound stands out due to its unique combination of brominated thiophene and nitro-pyrazole functionalities. This structural uniqueness contributes to its distinct chemical reactivity and potential bioactivity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[(E)-(4,5-dibromothiophen-2-yl)methylideneamino]-3-(3-nitropyrazol-1-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Br2N5O3S/c12-8-5-7(22-11(8)13)6-14-15-10(19)2-4-17-3-1-9(16-17)18(20)21/h1,3,5-6H,2,4H2,(H,15,19)/b14-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDCJILESJMSOK-MKMNVTDBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1[N+](=O)[O-])CCC(=O)NN=CC2=CC(=C(S2)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(N=C1[N+](=O)[O-])CCC(=O)N/N=C/C2=CC(=C(S2)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Br2N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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